molecular formula C9H15NO6P2 B1596447 [Benzyl(phosphonomethyl)amino]methylphosphonic acid CAS No. 6056-53-7

[Benzyl(phosphonomethyl)amino]methylphosphonic acid

Cat. No. B1596447
CAS RN: 6056-53-7
M. Wt: 295.17 g/mol
InChI Key: OWIOSXILXLIEGX-UHFFFAOYSA-N
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Description

[Benzyl(phosphonomethyl)amino]methylphosphonic acid, also known as BMMP, is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. This compound belongs to the class of phosphonic acid derivatives and has a molecular formula of C10H18N2O5P2.

Scientific Research Applications

Phosphonic Acid Applications

Phosphonic acid compounds, characterized by their strong P-C bonds, are utilized across a broad spectrum of scientific research due to their structural analogy with phosphates, coordination properties, and supramolecular characteristics. These compounds find use in bioactive properties (as drugs or pro-drugs), bone targeting, designing supramolecular or hybrid materials, surface functionalization, analytical purposes, medical imaging, and as phosphoantigens. The diverse applications cover chemistry, biology, physics, highlighting the importance of phosphonic acids synthesis in numerous research projects (Sevrain et al., 2017).

Environmental Impact and Biodegradability

The environmental relevance of phosphonates, including their biodegradability and removal in wastewater treatment plants, is a significant research area. Despite their stability against biological degradation, phosphonates can be removed with relatively high efficiency in wastewater treatment processes, particularly those with chemical phosphate precipitation. However, the comprehensive impact of phosphonates on the environment, including their potential contribution to eutrophication and interference with phosphate precipitation processes, necessitates further research to understand their complete environmental fate (Rott et al., 2018).

Phosphonopeptides and Biomedical Research

Phosphonopeptides, acting as mimetics of peptides with phosphonic acid or related groups, show promising physiological activities. Their potential applications in medicine and agriculture, particularly as inhibitors of key enzymes associated with various pathological states, underscore the expanding role of phosphonic acid derivatives in developing new therapeutic agents and agricultural products (Kafarski, 2020).

Degradation Products and Environmental Fate

Aminomethylphosphonic acid (AMPA), a degradation product of glyphosate and amino-polyphosphonates, represents a case study on the persistence and biodegradation of phosphonates in the environment. Despite their stability, certain phosphonates and their degradation products, like AMPA, can accumulate in the environment, necessitating in-depth studies to assess their long-term environmental and toxicological impacts (Grandcoin et al., 2017).

properties

IUPAC Name

[benzyl(phosphonomethyl)amino]methylphosphonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO6P2/c11-17(12,13)7-10(8-18(14,15)16)6-9-4-2-1-3-5-9/h1-5H,6-8H2,(H2,11,12,13)(H2,14,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWIOSXILXLIEGX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN(CP(=O)(O)O)CP(=O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15NO6P2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20975988
Record name [(Benzylazanediyl)bis(methylene)]bis(phosphonic acid)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20975988
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

295.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[Benzyl(phosphonomethyl)amino]methylphosphonic acid

CAS RN

6056-53-7
Record name P,P′-[[(Phenylmethyl)imino]bis(methylene)]bis[phosphonic acid]
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6056-53-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name ((Phenylmethyl)imino)bis(methylene)bisphosphonic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006056537
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name [(Benzylazanediyl)bis(methylene)]bis(phosphonic acid)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20975988
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name [(phenylmethyl)imino]bis(methylene)]bisphosphonic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.025.441
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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